molecular formula C10H19NO2 B12608915 [(3R)-piperidin-3-yl]methyl butanoate CAS No. 647021-19-0

[(3R)-piperidin-3-yl]methyl butanoate

Cat. No.: B12608915
CAS No.: 647021-19-0
M. Wt: 185.26 g/mol
InChI Key: WSFYDGZDJXFSLP-SECBINFHSA-N
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Description

[(3R)-piperidin-3-yl]methyl butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from an acid (usually carboxylic acid) and an alcohol, where the hydrogen in the hydroxyl group is replaced by an alkyl group. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a butanoate group, which is a four-carbon chain with a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-piperidin-3-yl]methyl butanoate typically involves the esterification of [(3R)-piperidin-3-yl]methanol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

[(3R)-piperidin-3-yl]methanol+butanoic acidH2SO4[(3R)-piperidin-3-yl]methyl butanoate+H2O\text{[(3R)-piperidin-3-yl]methanol} + \text{butanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} [(3R)-piperidin-3-yl]methanol+butanoic acidH2​SO4​​[(3R)-piperidin-3-yl]methyl butanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R)-piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [(3R)-piperidin-3-yl]methanol and butanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: [(3R)-piperidin-3-yl]methanol and butanoic acid.

    Reduction: [(3R)-piperidin-3-yl]methanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

[(3R)-piperidin-3-yl]methyl butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme-substrate interactions.

    Industry: Used in the production of fragrances and flavorings due to its ester functional group, which often imparts pleasant aromas.

Mechanism of Action

The mechanism of action of [(3R)-piperidin-3-yl]methyl butanoate largely depends on its interaction with biological molecules. In the case of enzymatic hydrolysis, the compound is recognized by esterases, which catalyze the cleavage of the ester bond to produce [(3R)-piperidin-3-yl]methanol and butanoic acid. This reaction involves the formation of a tetrahedral intermediate, followed by the release of the alcohol and acid products.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: An ester with a similar butanoate group but lacks the piperidine ring.

    Ethyl butanoate: Another ester with a butanoate group, but with an ethyl group instead of the piperidinyl group.

    [(3R)-piperidin-3-yl]methyl acetate: Similar structure but with an acetate group instead of a butanoate group.

Uniqueness

[(3R)-piperidin-3-yl]methyl butanoate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to simpler esters like methyl butanoate or ethyl butanoate. The piperidine ring can participate in additional interactions, such as hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and biological activity.

Properties

CAS No.

647021-19-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(3R)-piperidin-3-yl]methyl butanoate

InChI

InChI=1S/C10H19NO2/c1-2-4-10(12)13-8-9-5-3-6-11-7-9/h9,11H,2-8H2,1H3/t9-/m1/s1

InChI Key

WSFYDGZDJXFSLP-SECBINFHSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H]1CCCNC1

Canonical SMILES

CCCC(=O)OCC1CCCNC1

Origin of Product

United States

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